molecular formula C11H9NO4 B1418159 Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate CAS No. 60640-71-3

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Cat. No. B1418159
CAS RN: 60640-71-3
M. Wt: 219.19 g/mol
InChI Key: AZJBPTJJWQRQPF-UHFFFAOYSA-N
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Description

“Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate” is a chemical compound with the CAS Number: 60640-71-3 . It has a molecular weight of 219.2 and its IUPAC name is methyl 5-(4-hydroxyphenyl)-3-isoxazolecarboxylate . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-2-4-8(13)5-3-7/h2-6,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate” is a white to yellow solid . The compound should be stored at a temperature of +4°C .

Scientific Research Applications

1. Synthesis of Isoxazole-fused Heterocycles

Research has shown that methyl group bromination of compounds similar to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is crucial for the synthesis of isoxazole-fused heterocycles. These heterocycles have potential applications in various fields of chemistry and pharmacology (Roy, Rajaraman, & Batra, 2004).

2. Antimicrobial Activity

Compounds related to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate have been synthesized and tested for antimicrobial activity. Some of these compounds have shown significant activity against bacteria such as Staphylococcus aureus (Banpurkar, Wazalwar, & Perdih, 2018).

3. Potential in Cancer Treatment

Research has also explored the synthesis of derivatives of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate with potential applications in cancer treatment. These derivatives, when combined with certain antitumor drugs, have shown a synergistic effect in chemotherapy for brain tumors (Kletskov et al., 2018).

4. Larvicidal Activity

Some studies have synthesized related isoxazole-5(4H)-ones to investigate their larvicidal activity against Aedes aegypti, a mosquito species known for spreading diseases like dengue and Zika (Sampaio et al., 2023).

5. Antiapoptotic Properties

Derivatives of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, specifically terphenyls and diaryl-isoxazole derivatives, have been identified for their growth supporting and antiapoptotic properties. This finding is significant in the context of developing new therapeutic compounds (Simoni et al., 2008).

Safety And Hazards

The safety information available indicates that there are no GHS symbols associated with this compound . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-2-4-8(13)5-3-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJBPTJJWQRQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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